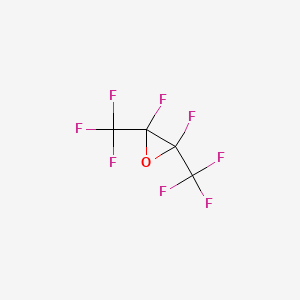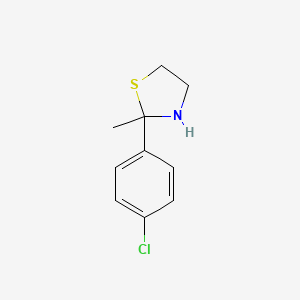
2-(p-Chlorophenyl)-2-methylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Chlorophenyl)-2-methylthiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a p-chlorophenyl group and a methyl group. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-methylthiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-chlorobenzaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
2-(p-Chlorophenyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolidine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(p-Chlorophenyl)-2-methylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(p-Chlorophenyl)-2-methylthiazole
- 2-(p-Chlorophenyl)-2-methylimidazole
- 2-(p-Chlorophenyl)-2-methyloxazole
Uniqueness
2-(p-Chlorophenyl)-2-methylthiazolidine is unique due to its specific substitution pattern and the presence of the thiazolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specific therapeutic and industrial uses.
属性
CAS 编号 |
773-56-8 |
|---|---|
分子式 |
C10H12ClNS |
分子量 |
213.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12ClNS/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChI 键 |
DXTTVNWUGJGNJB-UHFFFAOYSA-N |
规范 SMILES |
CC1(NCCS1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



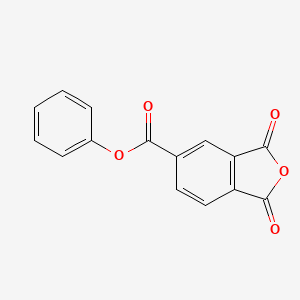
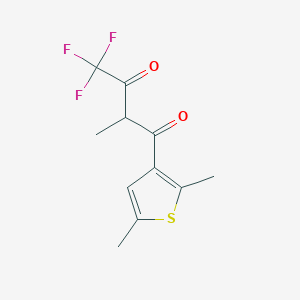
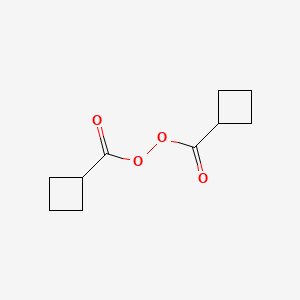
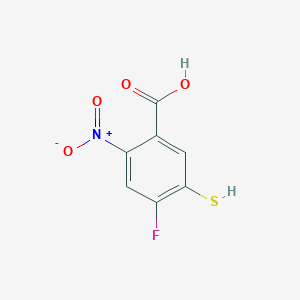
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
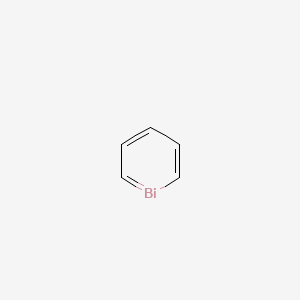
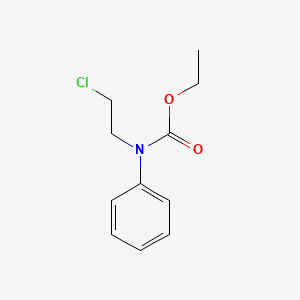

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
